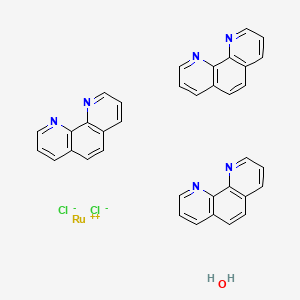

dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate” is a complex compound. The 1,10-phenanthroline (o-phen) is a heavily used bidentate ligand . It is often sold as the monohydrate . The solid forms emerging from an experimental screening program of 1,10-phenanthroline and interconversion pathways of its two neat forms, the monohydrate (Hy1), and four solvates with acetone, chloroform, dichloromethane, and 1,2-dichloroethane are described .

Synthesis Analysis

The synthesis of 1,10-phenanthroline involves two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid, and an oxidizing agent, traditionally aqueous arsenic acid or nitrobenzene . The solvates, identified and characterized with thermoanalytical methods, are unstable when removed from the mother liquor and desolvate at room temperature depending on the relative humidity (RH) to anhydrate I° (AH I°) or transform to Hy1 .Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline entails several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, chelating capability . The Au III ion is only slightly shifted from the least-squares plane of the ligating atoms .Chemical Reactions Analysis

The interaction of water molecules with solids is a critical issue in the development of many industrial materials and products as the presence of water is difficult to avoid during production, handling, and storage processes . The water in such production steps may originate from different sources such as solvents, excipients, or from atmospheric humidity .Physical And Chemical Properties Analysis

At ambient conditions Hy1, a stoichiometric channel hydrate, is the thermodynamically most stable o-phen solid form. The enthalpically stabilized Hy1 melts at 102 °C or dehydrates to AH I° at RH < 10% at 25 °C . The potential energy difference between Hy1 and AH I° was calculated to be approx. 15 kJ mol –1 .Safety And Hazards

Propiedades

IUPAC Name |

1,10-phenanthroline;ruthenium(2+);dichloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGRGQLNAWTJI-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.[Cl-].[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26Cl2N6ORu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate | |

Q & A

A: [Ru(phen)3]2+ exhibits luminescence that is quenched by the presence of oxygen. This property allows its use as a probe for measuring oxygen partial pressure (pO2) both in vitro and in vivo []. Research suggests that [Ru(phen)3]2+ enters endothelial cells via endocytosis and is then distributed to various organelles, including peroxisomes and endosomes, before being eliminated through exocytosis []. This cellular localization contributes to its low phototoxicity, even at light doses significantly higher than those used for pO2 measurements [].

A: [Ru(phen)3]2+ serves as a sensitive signal compound in electrochemiluminescence (ECL) biosensors [, ]. For example, it can be incorporated into an ECL aptasensor for detecting Tumor Necrosis Factor-alpha (TNF-α) secreted by cells []. This approach exploits the interaction between [Ru(phen)3]2+, graphene oxide, and a specific aptamer, enabling highly sensitive and selective protein detection []. Similarly, [Ru(phen)3]2+ is used in ECL biosensors for detecting specific DNA sequences, where it intercalates into the grooves of double-stranded DNA generated during amplification reactions, leading to a detectable ECL signal [].

A: The characteristics of [Ru(phen)3]2+-based TSPs, such as temperature sensitivity, luminescent intensity, and photostability, are significantly influenced by the choice of polymer, solvent, and dye concentration in the formulation []. Studies show that formulations using polyacrylic acid as a polymer exhibit more desirable properties for TSP applications, including linear calibration curves, high luminescent intensity, and good photostability compared to those using polymethyl methacrylate [].

A: Electrochemiluminescence (ECL) is widely used to detect and quantify [Ru(phen)3]2+, especially in the context of biosensing applications [, , ]. This technique relies on the light emission from [Ru(phen)3]2+ upon electrochemical excitation, offering high sensitivity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2936786.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)

![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)

![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)